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Compound of Interest

Compound Name:
2-Propanol, 1-[(2-

hydroxyethyl)thio]-

CAS No.: 6713-03-7

Cat. No.: B119385 Get Quote

Introduction: The Significance of Hydroxyethylthio
Propanol in Modern Chemistry
Hydroxyethylthio propanol, systematically named 1-[(2-hydroxyethyl)thio]-2-propanol, is a

bifunctional molecule possessing both a primary and a secondary hydroxyl group, as well as a

thioether linkage.[1][2][3] This unique combination of functional groups makes it a valuable

intermediate in various fields of chemical synthesis. Its utility spans from the development of

novel polymers and lubricants to its potential application as a building block in the synthesis of

more complex molecules for the pharmaceutical and agrochemical industries. The presence of

hydroxyl groups imparts hydrophilicity and sites for further functionalization, while the thioether

moiety can influence the molecule's polarity, and reactivity, and can be a target for oxidation to

sulfoxides or sulfones, further expanding its synthetic utility.

This technical guide provides a comprehensive overview of the primary synthetic pathways to

Hydroxyethylthio Propanol, designed for researchers, scientists, and drug development

professionals. The methodologies detailed herein are grounded in fundamental principles of

organic chemistry and are presented with the clarity and detail required for practical application

in a laboratory setting.
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The synthesis of Hydroxyethylthio Propanol can be efficiently achieved through two principal

routes, both of which leverage the nucleophilic character of the thiol group in 2-

mercaptoethanol. These pathways are:

Ring-Opening of Propylene Oxide: This method involves the reaction of 2-mercaptoethanol

with propylene oxide. The reaction can be catalyzed by either a base or an acid, with the

choice of catalyst influencing the regioselectivity of the epoxide ring-opening.

Nucleophilic Substitution on a Halohydrin: This pathway utilizes the reaction of 2-

mercaptoethanol with a suitable 3-carbon electrophile, typically 1-chloro-2-propanol, in a

Williamson ether synthesis-like reaction for thioethers.

This guide will delve into the mechanistic underpinnings and practical execution of both

approaches.

Pathway 1: Synthesis via Ring-Opening of
Propylene Oxide
The reaction between a thiol and an epoxide is a highly efficient method for the formation of β-

hydroxy thioethers, often considered a "click" reaction due to its high yield, regioselectivity, and

mild reaction conditions.[4]

Reaction Mechanism and Regioselectivity
The ring-opening of an unsymmetrical epoxide like propylene oxide by a nucleophile can result

in two regioisomers. The outcome is dictated by the reaction conditions.

Base-Catalyzed Ring-Opening: Under basic conditions, the thiolate anion, generated by the

deprotonation of 2-mercaptoethanol, acts as the nucleophile. The reaction proceeds via an

SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the

epoxide ring. In the case of propylene oxide, this is the terminal methylene carbon, leading to

the formation of the secondary alcohol, 1-[(2-hydroxyethyl)thio]-2-propanol, as the major

product.

Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is first

protonated, making the epoxide a better electrophile. The nucleophile (the neutral thiol) then

attacks one of the carbons of the epoxide ring. The regioselectivity in this case is more
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complex. While the attack still has SN2 character, the transition state has some

carbocationic character. Therefore, the nucleophile may attack the more substituted carbon,

which can better stabilize a partial positive charge. This can lead to a mixture of

regioisomers. For the synthesis of the desired 1-[(2-hydroxyethyl)thio]-2-propanol, the base-

catalyzed route is generally preferred for its superior regioselectivity.

Diagram of Base-Catalyzed Ring-Opening of Propylene Oxide

Step 1: Deprotonation

Step 2: Nucleophilic Attack

Step 3: Protonation

HOCH₂CH₂SH
HOCH₂CH₂S⁻ Na⁺

Deprotonation

Base (e.g., NaH, NaOH)

Transition StatePropylene Oxide
Alkoxide Intermediate

SN2 Attack

1-[(2-Hydroxyethyl)thio]-2-propanolH₂O (from workup)

Click to download full resolution via product page

Caption: Base-catalyzed synthesis of Hydroxyethylthio Propanol.

Experimental Protocol: Base-Catalyzed Synthesis
This protocol is based on established procedures for the base-catalyzed reaction of thiols with

epoxides.[4]
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Materials:

2-Mercaptoethanol

Propylene oxide

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

Methanol (or another suitable solvent)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 2-mercaptoethanol and methanol under an inert atmosphere (e.g., nitrogen

or argon).

Deprotonation: Cool the solution in an ice bath and add sodium hydroxide (or portion-wise

addition of sodium hydride) with stirring. Allow the mixture to stir for 30 minutes at 0°C to

ensure complete formation of the thiolate.

Addition of Epoxide: Slowly add propylene oxide to the reaction mixture at 0°C. After the

addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or gas chromatography (GC) until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature and quench with a saturated

aqueous solution of sodium bicarbonate.

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Washing: Wash the combined organic layers with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude product by vacuum distillation or column chromatography on

silica gel to afford pure 1-[(2-hydroxyethyl)thio]-2-propanol.

Quantitative Data (Illustrative):

Parameter Value

Yield Typically >90%

Boiling Point 284.2°C at 760 mmHg[2]

Density 1.131 g/cm³[2]

Pathway 2: Synthesis via Nucleophilic Substitution
This method follows the principles of the Williamson ether synthesis, adapted for the formation

of a thioether. It involves the reaction of the sodium salt of 2-mercaptoethanol with 1-chloro-2-

propanol.

Reaction Mechanism
The reaction proceeds via a straightforward SN2 mechanism. The thiolate anion, a potent

nucleophile, attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride

leaving group.

Diagram of Nucleophilic Substitution Pathway
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Step 1: Thiolate Formation

Step 2: SN2 Reaction

HOCH₂CH₂SH
HOCH₂CH₂S⁻ Na⁺

Deprotonation

Base (e.g., NaH)

Transition State1-Chloro-2-propanol 1-[(2-Hydroxyethyl)thio]-2-propanol
Chloride displacement

Click to download full resolution via product page

Caption: Synthesis via nucleophilic substitution.

Experimental Protocol: Nucleophilic Substitution
Materials:

2-Mercaptoethanol

1-Chloro-2-propanol

Sodium hydride (NaH)

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Saturated aqueous ammonium chloride solution

Ethyl acetate

Brine
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-

mercaptoethanol in anhydrous THF.

Thiolate Formation: Cool the solution to 0°C and carefully add sodium hydride in portions.

Stir the mixture at this temperature for 30 minutes.

Addition of Electrophile: Add 1-chloro-2-propanol dropwise to the suspension at 0°C.

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir

until the reaction is complete (monitor by TLC or GC).

Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated

aqueous ammonium chloride solution.

Extraction: Extract the aqueous layer with ethyl acetate.

Washing: Wash the combined organic layers with brine.

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and

remove the solvent in vacuo.

Purification: Purify the residue by vacuum distillation or flash column chromatography to yield

the final product.

Characterization of Hydroxyethylthio Propanol
The identity and purity of the synthesized Hydroxyethylthio Propanol should be confirmed by

standard analytical techniques.

Illustrative Spectral Data:
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Technique Expected Observations

¹H NMR

Signals corresponding to the methyl group

(doublet), the methine proton adjacent to the

secondary hydroxyl group, the methylene

protons of the propanol backbone, the

methylene protons of the hydroxyethyl group,

and the hydroxyl protons.

¹³C NMR

Resonances for the methyl carbon, the methine

carbon bearing the hydroxyl group, and the

three methylene carbons.

IR

A broad absorption band in the region of 3600-

3200 cm⁻¹ characteristic of the O-H stretching

vibrations of the alcohol groups. C-H stretching

and bending vibrations, and C-O and C-S

stretching vibrations will also be present.

Mass Spec.

A molecular ion peak corresponding to the

molecular weight of the compound (136.21

g/mol ).[1]

Conclusion
This technical guide has outlined two robust and efficient synthetic pathways for the

preparation of Hydroxyethylthio Propanol. The base-catalyzed ring-opening of propylene oxide

with 2-mercaptoethanol is a high-yielding and regioselective method, making it a preferred

choice for many applications. The nucleophilic substitution route offers a viable alternative,

particularly when propylene oxide is not readily available. The choice of method will ultimately

depend on the specific requirements of the synthesis, including scale, available starting

materials, and desired purity. The detailed protocols and mechanistic insights provided herein

are intended to serve as a valuable resource for researchers and professionals engaged in the

synthesis and application of this versatile chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b119385?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61483598.htm
https://www.researchgate.net/figure/Reaction-between-propylene-oxide-and-methanol_fig7_332531525
https://www.researchgate.net/publication/355079741_Polyss-hydroxy_thioethers_synthesis_through_thiol-epoxy_'click'_reaction_and_post-polymerization_modification_to_main-chain_polysulfonium_salts
https://patents.google.com/patent/US3043880A/en
https://patents.google.com/patent/US3043880A/en
https://www.benchchem.com/product/b119385#synthesis-pathways-for-hydroxyethylthio-propanol
https://www.benchchem.com/product/b119385#synthesis-pathways-for-hydroxyethylthio-propanol
https://www.benchchem.com/product/b119385#synthesis-pathways-for-hydroxyethylthio-propanol
https://www.benchchem.com/product/b119385#synthesis-pathways-for-hydroxyethylthio-propanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b119385?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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